molecular formula C13H11NO2 B3059739 2-(p-Tolyl)nicotinic acid CAS No. 1226205-68-0

2-(p-Tolyl)nicotinic acid

Cat. No.: B3059739
CAS No.: 1226205-68-0
M. Wt: 213.23
InChI Key: MMPVYDGJZPRGFF-UHFFFAOYSA-N
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Description

“2-(p-Tolyl)nicotinic acid” is a chemical compound that is related to “2-(p-Tolyl)ethyl nicotinate”, which is a bile acid stimulant indicated to treat functional disorders of the gallbladder and bile ducts . It has a linear formula of C13H11NO2 .


Synthesis Analysis

The synthesis of nicotinic acid derivatives like “this compound” can be achieved through various methods. One such method involves the direct oxidation of beta-picoline to nicotinic acid . The yield of nicotinic acid can be increased by separately adding beta-picoline and water to a catalyst bed filled with a catalyst comprising a TiO2 carrier containing vanadium .

Scientific Research Applications

Receptor Identification and Lipid-Lowering Effects

2-(p-Tolyl)nicotinic acid, a derivative of nicotinic acid, has applications in understanding lipid metabolism and atherosclerosis. Nicotinic acid receptors like GPR109A (HM74A in humans, PUMA-G in mice) are crucial for mediating nicotinic acid's antilipolytic effects in adipocytes, which influence lipid levels in the body. Activation of these receptors leads to a decrease in cAMP levels and affects free fatty acid and triglyceride plasma levels. This pathway is significant in treating dyslipidemia and preventing atherosclerosis, as shown in studies where mice lacking PUMA-G did not show the lipid-lowering effects of nicotinic acid (Tunaru et al., 2003), (Benyó et al., 2005), (Wise et al., 2003).

Industrial Production and Environmental Impact

A significant application is in the industrial production of nicotinic acid. Traditional synthesis methods produce environmentally harmful by-products like nitrous oxide. Research into ecological methods for producing nicotinic acid from commercially available raw materials aims to align with green chemistry principles and reduce environmental impact. This is vital for industries where nicotinic acid is a key component, such as pharmaceuticals and food (Lisicki et al., 2022).

Superoxide Dismutase Mimetics

The synthesis of copper complexes with nicotinic and other carboxylic acids, including this compound, has shown potential in mimicking superoxide dismutase (SOD) activity. These complexes exhibit antimicrobial and antioxidant properties, indicating their potential in developing therapeutics and studying oxidative stress mechanisms (Suksrichavalit et al., 2008).

Crystallization and Chemical Properties

Understanding the crystallization and polymorphic forms of 2-(p-Tolylamino)nicotinic acid provides insights into its chemical properties. Different forms show varying hydrogen bonding and molecular conformations, which are relevant in designing drugs and industrial processes (Nath et al., 2011).

Safety and Hazards

The safety data sheet for nicotinic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation .

Mechanism of Action

Target of Action

2-(p-Tolyl)nicotinic acid, also known as 2-(p-Tolyl)ethyl nicotinate, is a bile acid stimulant . It primarily targets the gallbladder and bile ducts, where it is indicated to treat functional disorders . The compound’s primary targets are likely to be nicotinic acetylcholine receptors, which are known to be targeted by nicotine and its derivatives .

Mode of Action

It is known that nicotine and its derivatives act as agonists at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits. In the brain, nicotine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . It is plausible that this compound may interact with its targets in a similar manner, leading to changes in the functioning of the gallbladder and bile ducts.

Biochemical Pathways

It is known that nicotine and its derivatives, including nicotinic acid, are involved in the cellular energy metabolism, dna repair, and regulation of transcription processes . Nicotinic acid is a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . It is plausible that this compound may affect similar pathways, leading to downstream effects on cellular metabolism and function.

Pharmacokinetics

It is known that nicotinic acid and its derivatives are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The impact of these ADME properties on the bioavailability of this compound is currently unknown.

Result of Action

Given its indication for treating functional disorders of the gallbladder and bile ducts , it is likely that the compound has effects on the functioning of these organs

Action Environment

For example, the action of nicotine and its derivatives can be influenced by the pH of the environment, with a more alkaline pH enhancing the absorption of nicotine

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(p-Tolyl)nicotinic acid are not fully understood due to limited research. It is known that nicotinic acid and its derivatives interact with various enzymes, proteins, and other biomolecules. For instance, nicotinic acid is a precursor of the pyridine nucleotides NAD and NADP, which are essential cofactors in many enzymatic reactions .

Cellular Effects

For example, a derivative of nicotinic acid, 2-(p-Tolyl)ethyl nicotinate, is a bile acid stimulant indicated to treat functional disorders of the gallbladder and bile ducts .

Properties

IUPAC Name

2-(4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVYDGJZPRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680744
Record name 2-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-68-0
Record name 2-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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